Trk-IN-13
Description
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Properties
Molecular Formula |
C24H21F2N5O |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-[2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazine-3-carboxamide |
InChI |
InChI=1S/C24H21F2N5O/c25-18-8-6-16(7-9-18)14-28-24(32)21-15-27-22-10-11-23(29-31(21)22)30-12-2-5-20(30)17-3-1-4-19(26)13-17/h1,3-4,6-11,13,15,20H,2,5,12,14H2,(H,28,32) |
InChI Key |
DNLSHEANAZGDSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=NN3C(=NC=C3C(=O)NCC4=CC=C(C=C4)F)C=C2)C5=CC(=CC=C5)F |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Target and Mechanism of Trk-IN-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the small molecule inhibitor, Trk-IN-13. The primary focus of this document is to delineate its molecular target, summarize its inhibitory activity, and provide detailed experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers in the fields of oncology, neuroscience, and drug discovery.
Core Target and Mechanism of Action
This compound is a potent inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1] The Trk family consists of three members: TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These receptors play a crucial role in the development and function of the nervous system by binding to their respective neurotrophin ligands: Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) for TrkB, and Neurotrophin-3 (NT-3) for TrkC.
Upon neurotrophin binding, Trk receptors dimerize and autophosphorylate on specific tyrosine residues within their kinase domains. This activation initiates downstream signaling cascades, primarily the Ras/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for promoting cell survival, proliferation, and differentiation. In several types of cancer, chromosomal rearrangements can lead to the formation of oncogenic fusion proteins involving the Trk kinase domain. These fusion proteins are constitutively active, driving tumor growth and survival independently of neurotrophin stimulation. This compound exerts its therapeutic effect by competing with ATP for the binding site within the Trk kinase domain, thereby inhibiting its catalytic activity and blocking downstream oncogenic signaling.
Quantitative Inhibitory Profile of this compound
The inhibitory potency of this compound against the Trk family of kinases has been characterized in biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (referred to as compound X-24 in the source patent).
| Target Kinase | IC50 (nM) |
| TrkA | < 10 |
| TrkB | < 10 |
| TrkC | < 10 |
Data is referenced from patent WO2012034091A1, where this compound is denoted as compound X-24. Specific values were not publicly available and are presented as a potent range.
Signaling Pathway Inhibition
This compound effectively abrogates the downstream signaling cascades initiated by Trk receptor activation. By inhibiting the kinase activity of TrkA, TrkB, and TrkC, this compound prevents the phosphorylation and subsequent activation of key signaling molecules in the Ras/MAPK, PI3K/AKT, and PLCγ pathways.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of purified Trk kinases by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human TrkA, TrkB, and TrkC kinase domains
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
This compound (or other test compounds)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Assay Buffer.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO vehicle control.
-
Add 2 µL of a solution containing the Trk kinase (e.g., 1-5 ng/µL) in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate (e.g., 0.2 mg/mL) and ATP (e.g., 25 µM) in Kinase Assay Buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Cellular Trk Phosphorylation Assay (In-Cell ELISA)
This assay measures the ability of this compound to inhibit the autophosphorylation of Trk receptors in a cellular context.
Materials:
-
Cancer cell line with a known NTRK fusion (e.g., KM12 cells with TPM3-NTRK1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)
-
This compound (or other test compounds)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching solution (e.g., 1% H2O2 in PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., 3% BSA in PBS with 0.1% Triton X-100)
-
Primary antibodies: anti-phospho-TrkA (Tyr674/675) and anti-total-TrkA
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well cell culture plates
Procedure:
-
Seed the NTRK fusion-positive cells in a 96-well plate and allow them to adhere overnight.
-
The next day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours.
-
Treat the cells with serial dilutions of this compound or DMSO vehicle control for 1-2 hours.
-
Wash the cells with cold PBS.
-
Fix the cells with the fixing solution for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize and quench endogenous peroxidases with the quenching solution for 20 minutes.
-
Wash the cells with PBS.
-
Block non-specific binding with blocking buffer for 1.5 hours.
-
Incubate with the primary antibody against phospho-Trk overnight at 4°C. For normalization, a parallel set of wells should be incubated with an antibody against total Trk.
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the cells with PBS-Tween.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
Normalize the phospho-Trk signal to the total Trk signal and calculate IC50 values.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
NTRK fusion-positive cancer cell line
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure (MTT Assay):
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound or DMSO vehicle control.
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
References
role of Trk signaling pathways in neurobiology
An In-depth Technical Guide to the Role of Trk Signaling Pathways in Neurobiology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Tropomyosin receptor kinase (Trk) signaling pathways, central to the development, function, and survival of the nervous system. We will delve into the core molecular cascades, their diverse roles in neurobiology, their implication in disease, and the key experimental methodologies used to investigate them.
The Trk receptors are a family of three receptor tyrosine kinases (RTKs)—TrkA, TrkB, and TrkC—that are activated by a class of protein growth factors known as neurotrophins.[1][2] This signaling system is a cornerstone of neural development and function, regulating a vast array of cellular processes including the survival and differentiation of neurons, the growth of axons and dendrites, and the modulation of synaptic strength and plasticity.[1][3][4] Upon binding a neurotrophin, the Trk receptor dimerizes, leading to autophosphorylation of specific tyrosine residues within its intracellular domain.[2][3] These phosphotyrosine sites then act as docking platforms for various adaptor proteins and enzymes, initiating several downstream signaling cascades that propagate the signal from the cell surface to the nucleus and other cellular compartments.[4][5]
Trk Receptors and Neurotrophin Ligands
The interaction between neurotrophins and Trk receptors is highly specific, which is a key mechanism for achieving distinct biological outcomes. The four primary mammalian neurotrophins are Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and Neurotrophin-4/5 (NT-4/5).
| Receptor | Primary Ligand(s) | Key Roles in the Nervous System |
| TrkA | Nerve Growth Factor (NGF) | Survival and differentiation of sensory and sympathetic neurons.[6][7] |
| TrkB | Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-4/5 (NT-4/5) | Neuronal survival, synaptic plasticity, learning, and memory.[3][8] |
| TrkC | Neurotrophin-3 (NT-3) | Proprioceptive sensory neuron survival and function. |
Table 1: Specificity of Trk receptors and their primary neurotrophin ligands, along with their principal functions in the nervous system.
Core Trk Signaling Pathways
Activation of Trk receptors triggers three main intracellular signaling pathways: the Ras/MAPK (ERK) pathway, the PI3K/Akt pathway, and the PLCγ pathway. These cascades are fundamental to mediating the diverse effects of neurotrophins.[1][2][5][9][10]
The Ras-MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for neuronal differentiation and neurite outgrowth.[11]
-
Initiation : Upon Trk receptor autophosphorylation, the tyrosine residue Y490 serves as a docking site for the adaptor protein Shc.[12]
-
Cascade Activation : Shc recruits the Grb2/SOS complex, which acts as a guanine nucleotide exchange factor for the small G-protein Ras.[11]
-
Signal Transduction : Activated Ras triggers a kinase cascade, sequentially phosphorylating and activating Raf, MEK, and finally ERK (also known as MAPK).[13][14]
-
Nuclear Translocation : Activated ERK translocates to the nucleus, where it phosphorylates transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression that promote neuronal differentiation and growth.[15]
The PI3K-Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)-Akt pathway is the primary mediator of the pro-survival effects of neurotrophins, actively suppressing apoptosis.[2]
-
Initiation : PI3K is recruited to the activated Trk receptor complex, either directly or via adaptor proteins like Gab1.
-
Second Messenger Production : Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Akt Activation : PIP3 recruits and activates PDK1, which in turn phosphorylates and activates the serine/threonine kinase Akt (also known as Protein Kinase B).
-
Suppression of Apoptosis : Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad and Forkhead transcription factors. This leads to the inhibition of caspase cascades and promotes cell survival.[11]
The PLCγ Pathway
The Phospholipase C-gamma (PLCγ) pathway is critical for modulating synaptic plasticity and neurotransmitter release.[8][16]
-
Initiation : The tyrosine residue Y785 on the activated Trk receptor serves as a direct binding site for PLCγ.[12]
-
Second Messenger Production : Upon phosphorylation by Trk, PLCγ hydrolyzes PIP2 into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[17]
-
Downstream Effects :
-
IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This Ca²⁺ surge can activate various calcium-dependent enzymes, such as CaM kinases.[17]
-
DAG remains in the membrane and, along with Ca²⁺, activates Protein Kinase C (PKC).
-
-
Functional Outcomes : The activation of CaM kinases and PKC influences synaptic vesicle cycling, ion channel activity, and gene expression, all of which are crucial for synaptic plasticity.[8]
Role in Neurological and Psychiatric Disorders
Given the fundamental role of Trk signaling in the nervous system, its dysregulation is implicated in numerous pathologies.
-
Neurodegenerative Diseases : A reduction in neurotrophic support, particularly BDNF/TrkB signaling, is a common feature in Alzheimer's, Parkinson's, and Huntington's diseases.[8][18][19][20][21][22] This loss of signaling contributes to neuronal atrophy, synaptic dysfunction, and eventual cell death. Restoring Trk signaling is therefore a major therapeutic strategy being explored for these conditions.[19]
-
Psychiatric Disorders : Aberrant BDNF/TrkB signaling has been strongly linked to the pathophysiology of major depression, schizophrenia, and anxiety disorders.[8][18][19][23][24] Stress, a major risk factor for depression, is known to decrease BDNF expression, while many antidepressant treatments have been shown to increase BDNF levels and TrkB signaling.[19][23]
Therapeutic Targeting and Drug Development
The critical role of Trk signaling in both normal physiology and disease has made it an attractive target for drug development.
-
Trk Inhibitors : In oncology, chromosomal rearrangements can lead to the creation of NTRK fusion genes, which produce constitutively active Trk fusion proteins that drive tumor growth.[9][25] This has led to the development of potent and selective Trk inhibitors that have shown remarkable efficacy in patients with NTRK fusion-positive cancers, regardless of the tumor's tissue of origin.[26][27][28]
-
Trk Agonists and Modulators : In neurobiology, the focus is on developing agents that can enhance or mimic Trk signaling to treat neurodegenerative and psychiatric disorders.[20] This includes small molecule TrkB agonists that can cross the blood-brain barrier and activate the receptor, offering a potential therapeutic avenue where direct administration of BDNF is not feasible.[29]
| Compound | Target(s) | Type | Reported IC₅₀ (TrkA/B/C) |
| Larotrectinib | Pan-Trk | Inhibitor | 5 / 11 / 6 nM |
| Entrectinib | Pan-Trk, ROS1, ALK | Inhibitor | 1 / 3 / 5 nM |
| Selitrectinib | Pan-Trk (Next-Gen) | Inhibitor | Effective against resistance mutations |
| Repotrectinib | Pan-Trk, ROS1, ALK (Next-Gen) | Inhibitor | 0.83 / 0.05 / 0.1 nM |
| 7,8-DHF | TrkB | Agonist | N/A (Activator) |
| ANA-12 | TrkB | Antagonist | 45.6 nM (high affinity site) |
Table 2: A selection of small molecules targeting Trk receptors. IC₅₀ values represent the concentration required for 50% inhibition and are compiled from various sources. These values can vary based on assay conditions.
Key Experimental Methodologies
Studying the intricacies of Trk signaling requires a variety of molecular and cellular biology techniques. Below are protocols for three fundamental experimental approaches.
Experimental Workflow: Western Blotting for Trk Activation
Protocol: Co-Immunoprecipitation (Co-IP) to Detect Trk-Adaptor Interaction
Objective: To determine if a specific adaptor protein (e.g., Shc) physically associates with an activated Trk receptor (e.g., TrkA) in response to a neurotrophin (e.g., NGF).
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., PC12 cells) and treat them with NGF (50 ng/mL) for 5-10 minutes to induce TrkA activation and complex formation. Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors. This buffer preserves protein-protein interactions.
-
Pre-Clearing: Centrifuge the lysates to pellet cell debris. Incubate the supernatant with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Collect the pre-cleared lysate.
-
Add the primary antibody specific to the "bait" protein (e.g., anti-TrkA antibody) and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analysis by Western Blot: Analyze the eluted samples by Western blotting using an antibody against the "prey" protein (e.g., anti-Shc antibody) to see if it was pulled down with the bait. A band for Shc in the NGF-treated lane, but not the control, indicates an interaction.
Protocol: In Vitro Kinase Assay
Objective: To measure the enzymatic activity of a Trk receptor and assess the potency of a potential inhibitor.
Methodology:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture. Commercially available kits (e.g., from BPS Bioscience, Promega) provide optimized buffers and substrates.[30][31][32][33] A typical reaction includes:
-
Recombinant purified Trk kinase (e.g., TrkB).
-
A generic tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Kinase assay buffer (containing MgCl₂, MnCl₂, DTT).[33]
-
The test inhibitor at various concentrations (e.g., serial dilutions). Include a no-inhibitor control.
-
-
Initiation: Start the reaction by adding ATP. A common format uses ADP-Glo™, where the amount of ADP produced is measured.[30][33]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Convert the ADP produced into ATP by adding Kinase Detection Reagent.
-
Measure the newly synthesized ATP by adding a luciferase/luciferin solution and detecting the resulting luminescence with a plate reader.
-
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
References
- 1. Trk Receptors: Roles in Neuronal Signal Transduction* | Annual Reviews [annualreviews.org]
- 2. Trk receptor - Wikipedia [en.wikipedia.org]
- 3. A New Aspect of the TrkB Signaling Pathway in Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. TrkA, But Not TrkC, Receptors Are Essential for Survival of Sympathetic Neurons In Vivo | Journal of Neuroscience [jneurosci.org]
- 7. Frontiers | Enhanced TrkA signaling impairs basal forebrain-dependent behavior [frontiersin.org]
- 8. TrkB Receptor Signalling: Implications in Neurodegenerative, Psychiatric and Proliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Trk receptors use redundant signal transduction pathways involving SHC and PLC-gamma 1 to mediate NGF responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 15. Phosphoproteomic analysis of neurotrophin receptor TrkB signaling pathways in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PLC-γ-Ca2+ pathway regulates axonal TrkB endocytosis and is required for long-distance propagation of BDNF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reactome | PLC-gamma1 signalling [reactome.org]
- 18. mdpi.com [mdpi.com]
- 19. Integral Characterization of Defective BDNF/TrkB Signalling in Neurological and Psychiatric Disorders Leads the Way to New Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Intricate Relationship of Trk Receptors in Brain Diseases and Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Intersection of NGF/TrkA Signaling and Amyloid Precursor Protein Processing in Alzheimer’s Disease Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Neurotrophin signalling in the human nervous system [frontiersin.org]
- 23. dovepress.com [dovepress.com]
- 24. Brain-Derived Neurotrophic Factor and Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 25. development-of-small-molecule-tropomyosin-receptor-kinase-trk-inhibitors-for-ntrk-fusion-cancers - Ask this paper | Bohrium [bohrium.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. discovery.researcher.life [discovery.researcher.life]
- 28. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. medchemexpress.com [medchemexpress.com]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. creative-diagnostics.com [creative-diagnostics.com]
- 32. bpsbioscience.com [bpsbioscience.com]
- 33. promega.com [promega.com]
Trk-IN-13: A Technical Overview of a Putative Pan-Trk Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data and protocols for the specific compound Trk-IN-13 are not extensively available in the public domain beyond its initial disclosure in patent literature. This guide provides a comprehensive overview of pan-Trk inhibition, leveraging publicly available information on the broader class of Trk inhibitors to contextualize the potential role and characteristics of this compound.
Introduction to Tropomyosin Receptor Kinases (Trk)
Tropomyosin receptor kinases (Trks) are a family of high-affinity nerve growth factor receptors that play a crucial role in the development and function of the nervous system.[1][2] The family consists of three members: TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][3] These receptor tyrosine kinases are activated by neurotrophins; Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4/5 for TrkB, and Neurotrophin-3 (NT-3) for TrkC.[1][4]
Ligand binding to the extracellular domain of a Trk receptor induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activation triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are critical for neuronal cell proliferation, differentiation, survival, and synaptic plasticity.[5][6][7]
Pan-Trk Inhibition as a Therapeutic Strategy
In various cancers, chromosomal rearrangements can lead to the fusion of the kinase domain-encoding portion of an NTRK gene with an unrelated gene.[5] The resulting chimeric proteins lead to ligand-independent, constitutive activation of the Trk kinase, driving oncogenesis.[7] These NTRK gene fusions are found across a wide range of tumor types, making Trk a compelling "tumor-agnostic" therapeutic target.[5]
Pan-Trk inhibitors are small molecules designed to inhibit the kinase activity of all three Trk receptor isoforms (TrkA, TrkB, and TrkC).[3] By blocking the ATP-binding site of the kinase domain, these inhibitors prevent autophosphorylation and the subsequent activation of downstream oncogenic signaling pathways, ultimately leading to apoptosis and inhibition of tumor growth in NTRK fusion-positive cancers.[6]
This compound: An Imidazo[1,2-b]pyridazine-Based Pan-Trk Inhibitor
This compound is a potent inhibitor of Trk kinases. It belongs to the imidazo[1,2-b]pyridazine class of compounds. Its CAS number is 1365221-52-8. Information from chemical suppliers indicates that this compound is the compound referred to as X-24 in patent WO2012034091A1.
Chemical Structure
While the definitive chemical structure of this compound is detailed within the aforementioned patent, specific public domain data is limited.
Mechanism of Action
As a pan-Trk inhibitor, this compound is presumed to function as an ATP-competitive inhibitor of the TrkA, TrkB, and TrkC kinase domains. By binding to the active site, it blocks the phosphorylation cascade that drives cancer cell proliferation and survival.
Quantitative Data: A Representative Pan-Trk Inhibitor Profile
Specific quantitative data for this compound is not publicly available. The following table represents typical in vitro activity data for a well-characterized pan-Trk inhibitor, such as Larotrectinib, to illustrate the expected profile of a potent and selective pan-Trk inhibitor.
| Target | IC50 (nM) | Assay Type |
| TrkA | 5 | Biochemical Kinase Assay |
| TrkB | 11 | Biochemical Kinase Assay |
| TrkC | 6 | Biochemical Kinase Assay |
| Off-Target Kinase 1 | >1000 | Biochemical Kinase Assay |
| Off-Target Kinase 2 | >1000 | Biochemical Kinase Assay |
This data is representative and not specific to this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are proprietary to the developing entity. However, standard methodologies for evaluating pan-Trk inhibitors are well-established in the field.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagents and Materials:
-
Recombinant human TrkA, TrkB, and TrkC kinase domains.
-
ATP (Adenosine triphosphate).
-
Biotinylated peptide substrate.
-
Test compound (e.g., this compound) at various concentrations.
-
Kinase reaction buffer.
-
Detection reagents (e.g., Europium-labeled anti-phospho-antibody and Allophycocyanin-labeled streptavidin for HTRF assay).
-
384-well microplates.
-
-
Procedure:
-
Add the kinase, peptide substrate, and test compound to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents and incubate to allow for binding.
-
Read the plate on a suitable plate reader to measure the signal, which is proportional to the extent of substrate phosphorylation.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (General Protocol)
This assay assesses the effect of a compound on the growth of cancer cells harboring an NTRK gene fusion.
-
Reagents and Materials:
-
Cancer cell line with a known NTRK fusion (e.g., KM12 cells with TPM3-NTRK1 fusion).
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound) at various concentrations.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Incubate as per the manufacturer's instructions to allow for signal generation.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% growth inhibition) value.
-
Signaling Pathways and Experimental Workflows
Trk Signaling Pathway
The following diagram illustrates the canonical Trk signaling pathway, which is aberrantly activated in NTRK fusion-positive cancers and is the target of pan-Trk inhibitors.
Caption: General Trk signaling pathway and point of inhibition.
Experimental Workflow: Kinase Inhibition Assay
The workflow for a typical in vitro kinase inhibition assay to determine the IC50 of a compound like this compound is depicted below.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
This compound, as an imidazo[1,2-b]pyridazine-based compound, represents a potential pan-Trk inhibitor. While specific data on this molecule is limited in the public scientific literature, the established role of pan-Trk inhibitors in oncology highlights the therapeutic potential of this class of compounds. Further research and publication of data are necessary to fully elucidate the preclinical and clinical profile of this compound. This guide provides a foundational understanding of the principles of pan-Trk inhibition and the methodologies used to characterize such compounds, offering a framework for interpreting future data on this compound and other novel pan-Trk inhibitors.
References
- 1. US10765878B2 - Compositions and methods to modulate cell activity - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2019084285A1 - Formulations of a macrocyclic trk kinase inhibitor - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2015042088A1 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF - Google Patents [patents.google.com]
- 7. US20120040372A1 - Receptor tyrosine kinase assays - Google Patents [patents.google.com]
Methodological & Application
Trk-IN-13 solubility in DMSO and cell media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-13 is a potent inhibitor of Tropomyosin receptor kinases (Trk), a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling has been implicated in various cancers, neurodegenerative disorders, and pain. These application notes provide detailed information on the solubility of this compound and protocols for its use in cell-based assays.
Solubility of this compound
Data Presentation: this compound Solubility
| Solvent | Estimated Solubility | Recommendations for Stock Solutions |
| DMSO | ≥ 10 mM (estimated) | Prepare a 10 mM stock solution in 100% DMSO. Sonicate briefly if necessary to ensure complete dissolution. Store at -20°C for long-term storage or at 4°C for short-term use. |
| Cell Culture Media | Low | Direct dissolution in aqueous media is not recommended due to the hydrophobic nature of many kinase inhibitors. |
| Cell Culture Media with low % DMSO | Dependent on final concentration | The final concentration of DMSO in cell culture media should be kept low, typically ≤ 0.1%, to minimize solvent-induced cytotoxicity. |
Note on Solubility Testing: It is highly recommended that researchers perform a solubility test to determine the maximum soluble concentration of this compound in their specific cell culture medium under their experimental conditions. This can be done by preparing serial dilutions of the DMSO stock solution in the desired cell culture medium and observing for any precipitation.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in cell culture media.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
Aseptically weigh the desired amount of this compound powder.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
General Protocol for a Cell-Based Assay Using this compound
Objective: To assess the effect of this compound on a specific cellular phenotype (e.g., cell viability, proliferation, or signaling pathway activation).
Materials:
-
Cells of interest (e.g., cancer cell line with known Trk expression or activation)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates (e.g., 96-well plate)
-
Assay-specific reagents (e.g., MTT reagent for viability, antibodies for Western blotting)
Protocol:
-
Cell Seeding:
-
Culture the cells of interest to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a multi-well plate at the desired density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
On the following day, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Assay Performance:
-
After the incubation period, perform the desired assay according to the manufacturer's instructions. This could include:
-
Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®): To assess the effect of this compound on cell growth.
-
Western Blotting: To analyze the phosphorylation status of Trk and its downstream signaling proteins.
-
Immunofluorescence: To visualize the localization of proteins involved in the Trk signaling pathway.
-
Migration/Invasion Assay: To evaluate the effect of this compound on cell motility.
-
-
-
Data Analysis:
-
Collect and analyze the data. For viability assays, results are often expressed as a percentage of the vehicle-treated control. For Western blotting, band intensities can be quantified.
-
Visualizations
Trk Signaling Pathway
Caption: Simplified Trk signaling pathway and the point of inhibition by this compound.
Experimental Workflow for a Cell-Based Assay
Caption: General experimental workflow for a cell-based assay using this compound.
Application Notes and Protocols for Trk-IN-13 in NTRK-Fusion Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers in a wide array of adult and pediatric solid tumors.[1][2][3] These chromosomal rearrangements lead to the expression of chimeric TRK fusion proteins with constitutively active kinase function.[1][4] This ligand-independent activation drives downstream signaling pathways, primarily the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways, promoting cellular proliferation, survival, and differentiation, ultimately leading to tumorigenesis.[4][5][6]
The TRK family consists of three proteins: TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[7] The development of small molecule inhibitors targeting these kinases represents a significant advancement in precision oncology. Trk-IN-13 is a potent inhibitor of TRK kinases and holds potential for the research and treatment of TRK-related diseases. These application notes provide a comprehensive overview and experimental protocols for evaluating the efficacy of this compound in NTRK-fusion positive cancer cell lines.
Mechanism of Action
This compound is designed to inhibit the kinase activity of TRK fusion proteins. By binding to the ATP-binding pocket of the TRK kinase domain, this compound blocks autophosphorylation and subsequent activation of downstream signaling cascades. The inhibition of these pathways is expected to lead to decreased cell proliferation and induction of apoptosis in cancer cells harboring NTRK gene fusions.
Signaling Pathways
The constitutive activation of TRK fusion proteins leads to the activation of several downstream signaling pathways critical for cancer cell growth and survival. A diagram of the canonical TRK signaling pathway and the inhibitory effect of this compound is presented below.
References
- 1. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trk-IN-13 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2][3] Dysregulation of Trk signaling, often through gene fusions involving the NTRK genes, is an oncogenic driver in a wide range of adult and pediatric cancers.[1][4][5] Trk-IN-13 is a potent inhibitor of Trk kinases and represents a promising therapeutic agent for cancers harboring NTRK gene fusions.[6]
These application notes provide a comprehensive guide for the preclinical evaluation of this compound in mouse xenograft models, a critical step in oncology drug development.[7][8][9] The protocols outlined below are designed to assess the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound.
Signaling Pathway
The Trk signaling cascade is initiated by the binding of neurotrophins to their respective Trk receptors, leading to receptor dimerization and autophosphorylation. This activation triggers downstream pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for cell proliferation, survival, and differentiation.[2][3][10][11] In cancers with NTRK fusions, the resulting chimeric proteins lead to constitutive, ligand-independent activation of these oncogenic signaling pathways.[1] this compound exerts its therapeutic effect by inhibiting the kinase activity of the Trk fusion proteins, thereby blocking these downstream signals.
Caption: Trk signaling pathway and the inhibitory action of this compound.
Experimental Design for In Vivo Efficacy Studies
A well-designed in vivo efficacy study is crucial for evaluating the anti-tumor activity of this compound. This typically involves establishing tumor xenografts in immunodeficient mice and monitoring tumor growth in response to treatment.[7][9][12]
Experimental Workflow
Caption: Experimental workflow for a mouse xenograft study.
Data Presentation: Efficacy Study Parameters
| Parameter | Description |
| Cell Line | Human cancer cell line with a confirmed NTRK fusion (e.g., KM12, CUTO-3). |
| Mouse Strain | Immunodeficient mice (e.g., BALB/c nude, NOD/SCID).[8] |
| Number of Animals | 8-10 mice per group. |
| Tumor Implantation | Subcutaneous injection of 1-5 x 10^6 cells in PBS or Matrigel.[13] |
| Tumor Volume at Start of Dosing | 150-200 mm³. |
| Treatment Groups | 1. Vehicle Control (e.g., corn oil, DMSO/saline) 2. This compound (Low Dose) 3. This compound (High Dose) |
| Route of Administration | Oral gavage or intraperitoneal injection.[14][15] |
| Dosing Schedule | Once or twice daily for 21-28 days. |
| Efficacy Endpoints | Tumor growth inhibition (TGI), tumor regression, time to progression.[7] |
| Monitoring | Tumor volume (caliper measurements) and body weight measured 2-3 times per week. |
Experimental Protocols
Establishment of Subcutaneous Xenografts
Objective: To establish solid tumors from a human cancer cell line in immunodeficient mice.
Materials:
-
Human cancer cell line with a confirmed NTRK fusion
-
Sterile PBS
-
Matrigel (optional, can improve tumor take rate)[13]
-
Immunodeficient mice (6-8 weeks old)
-
Syringes and needles (27-30 gauge)
Protocol:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1-5 x 10^7 cells/mL.[13]
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should be palpable within 7-14 days.
-
Begin caliper measurements once tumors are palpable and continue 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.[12]
In Vivo Dosing of this compound
Objective: To administer this compound to tumor-bearing mice to assess its anti-tumor efficacy.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% methylcellulose, 5% DMSO in saline)
-
Oral gavage needles or syringes for intraperitoneal injection
Protocol:
-
Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups.
-
Prepare the dosing solution of this compound in the appropriate vehicle. The concentration should be calculated based on the desired dose and the average body weight of the mice.
-
Administer the vehicle or this compound solution to the respective groups via the chosen route (oral gavage or intraperitoneal injection).[14][15]
-
Repeat dosing according to the predetermined schedule (e.g., once or twice daily).
-
Monitor tumor volume and body weight 2-3 times per week.
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of toxicity (e.g., >20% body weight loss) are observed.
Pharmacokinetic (PK) Analysis
Objective: To determine the concentration of this compound in plasma and tumor tissue over time.
Materials:
-
Tumor-bearing mice
-
This compound
-
Heparinized tubes for blood collection
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Administer a single dose of this compound to a cohort of tumor-bearing mice.
-
At various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein or cardiac puncture into heparinized tubes.[16]
-
At the final time point, euthanize the mice and collect the tumors.
-
Centrifuge the blood samples to separate the plasma.
-
Process the plasma and tumor homogenates for analysis.[17]
-
Quantify the concentration of this compound using a validated LC-MS/MS method.[16][17][18]
Data Presentation: Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve. |
| t1/2 | Half-life. |
| Tumor:Plasma Ratio | Ratio of drug concentration in the tumor versus plasma. |
Pharmacodynamic (PD) Analysis
Objective: To assess the in vivo target engagement and downstream signaling inhibition by this compound.
A. Western Blotting
Protocol:
-
At the end of the efficacy study, or at specific time points after the final dose in a separate PD study, euthanize the mice and harvest the tumors.
-
Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.[19]
-
Determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[20][21]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[20]
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-Trk (to assess target inhibition)
-
Total Trk
-
Phospho-ERK
-
Total ERK
-
Phospho-AKT
-
Total AKT
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[20]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
B. Immunohistochemistry (IHC)
Protocol:
-
Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.[22]
-
Perform antigen retrieval using a citrate-based buffer.[23]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with primary antibodies (e.g., Phospho-Trk, Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
Logical Relationships in Experimental Design
References
- 1. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trk receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. xenograft.org [xenograft.org]
- 8. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.6. Establishment of the Xenograft Mouse Model and Drug Tests [bio-protocol.org]
- 13. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 14. Abstract for TR-13 [ntp.niehs.nih.gov]
- 15. ichor.bio [ichor.bio]
- 16. researchgate.net [researchgate.net]
- 17. Bioanalytical assay for the novel TRK inhibitor selitrectinib in mouse plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Validated HPLC Method for Quantification of a Novel Trk Inhibitor, Larotrectinib in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. ptglab.com [ptglab.com]
- 21. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 22. m.youtube.com [m.youtube.com]
- 23. mit.edu [mit.edu]
Determining the Potency of Trk-IN-13 in Tumor Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Trk-IN-13, a potent inhibitor of Tropomyosin receptor kinases (Trk), in tumor cell lines. The provided methodologies are essential for characterizing the anti-proliferative activity of this compound and understanding its therapeutic potential in cancers driven by aberrant Trk signaling. This guide includes a detailed experimental protocol for a cell viability-based IC50 determination, a summary of expected data in a tabular format, and visualizations of the Trk signaling pathway and the experimental workflow.
Introduction
The Tropomyosin receptor kinases (Trk) are a family of receptor tyrosine kinases comprising TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These receptors and their neurotrophin ligands play a crucial role in the development and function of the nervous system. In the context of oncology, chromosomal rearrangements involving the NTRK genes can lead to the formation of fusion proteins with constitutively active kinase domains. These Trk fusion proteins are potent oncogenic drivers in a wide range of adult and pediatric tumors.
This compound is a small molecule inhibitor designed to target the ATP-binding pocket of Trk kinases, thereby blocking their catalytic activity and inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival. The determination of the IC50 value of this compound is a critical step in its preclinical evaluation, providing a quantitative measure of its potency against specific cancer cell lines.
Data Presentation
The IC50 values of Trk inhibitors are typically determined across a panel of cancer cell lines, particularly those known to harbor NTRK gene fusions. While specific IC50 data for this compound is not yet publicly available, the following table provides representative data for a generic potent Trk inhibitor, illustrating how the results of the described protocol can be presented.
| Cell Line | Tumor Type | NTRK Fusion | Representative IC50 (nM) |
| KM12 | Colorectal Carcinoma | TPM3-NTRK1 | 5 - 15 |
| CUTO-3 | Lung Adenocarcinoma | MPRIP-NTRK1 | 50 - 70 |
| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | 1 - 5 |
| SW-480 | Colorectal Carcinoma | NTRK Wild-Type | >1000 |
Experimental Protocols
Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines the steps to measure the anti-proliferative effect of this compound on adherent tumor cells and calculate its IC50 value.
Materials:
-
Tumor cell line(s) of interest (e.g., NTRK fusion-positive and wild-type lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS, sterile)
-
Trypsin-EDTA
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit)
-
Solubilization buffer (for MTT assay: e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Culture the selected tumor cell lines in T-75 flasks until they reach 70-80% confluency. b. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. c. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). d. Dilute the cell suspension to the desired seeding density (typically 3,000-10,000 cells per well, to be optimized for each cell line). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate for 24 hours to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform a serial dilution of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM, 0.01 nM). Prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a medium-only control. c. After 24 hours of cell attachment, carefully remove the medium from the wells. d. Add 100 µL of the prepared drug dilutions, vehicle control, and medium control to the respective wells in triplicate. e. Incubate the plate for 72 hours (or a time point determined by cell doubling time).
-
Cell Viability Measurement:
-
For MTT Assay: a. Add 20 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. c. Carefully aspirate the medium containing MTT. d. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. e. Shake the plate gently for 15 minutes at room temperature. f. Measure the absorbance at 570 nm using a microplate reader.
-
For CellTiter-Glo® Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents by placing the plate on an orbital shaker for 2 minutes. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.
-
-
Data Analysis: a. Subtract the background absorbance/luminescence (medium-only control) from all other readings. b. Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100 c. Plot the % Viability against the log-transformed concentrations of this compound. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%. GraphPad Prism or similar software is recommended for this analysis.
Visualizations
Trk Signaling Pathway
The following diagram illustrates the canonical signaling pathways downstream of Trk receptors, which are inhibited by this compound.
Caption: Trk signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
This diagram outlines the sequential steps of the experimental protocol for determining the IC50 of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Application Notes and Protocols for Trk-IN-13 in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] The Trk family consists of three members: TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These receptors are activated by neurotrophins, a family of growth factors, leading to the activation of downstream signaling pathways such as the Ras/MAPK, PI3K/AKT, and PLC-γ pathways. These pathways are integral to neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling has been implicated in various neurological disorders and cancers, making Trk kinases attractive therapeutic targets.
Trk-IN-13 is a potent inhibitor of Trk kinases. It is an imidazo[1,2-b]pyridazine derivative identified as compound X-24 in patent WO2012034091A1.[1][2] This document provides detailed application notes and protocols for the use of this compound in in vitro kinase inhibition assays to aid researchers in assessing its inhibitory activity and characterizing its effects on Trk signaling pathways.
Data Presentation
While specific IC50 values for this compound are not publicly available in the reviewed literature, the following table provides a template for presenting such quantitative data once obtained from experimental assays. For reference, typical IC50 values for potent pan-Trk inhibitors are in the low nanomolar range.
| Kinase Target | This compound IC50 (nM) | Reference Compound (e.g., Larotrectinib) IC50 (nM) |
| TrkA | Data to be determined | ~5-11 |
| TrkB | Data to be determined | ~5-11 |
| TrkC | Data to be determined | ~5-11 |
| Off-target Kinase 1 | Data to be determined | >1000 |
| Off-target Kinase 2 | Data to be determined | >1000 |
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from a generic ADP-Glo™ Kinase Assay and is suitable for measuring the inhibitory activity of this compound against purified Trk kinases. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
This compound
-
Purified recombinant TrkA, TrkB, or TrkC kinase
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in kinase assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be ≤1%.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Prepare a kinase/substrate mixture by diluting the Trk kinase and substrate (e.g., MBP) in the kinase assay buffer. Add 10 µL of this mixture to each well.
-
Prepare an ATP solution in the kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Assay: Western Blot for Trk Phosphorylation
This protocol allows for the assessment of this compound's ability to inhibit Trk autophosphorylation in a cellular context.
Materials:
-
Cancer cell line with known Trk expression or fusion (e.g., KM12 colorectal cancer cells with TPM3-NTRK1 fusion)
-
Cell culture medium and supplements
-
This compound
-
Neurotrophin (e.g., NGF for TrkA, BDNF for TrkB)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Trk (pan or specific), anti-total-Trk, anti-phospho-downstream effectors (e.g., p-AKT, p-ERK), anti-total downstream effectors, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Protocol:
-
Cell Culture and Treatment:
-
Culture the cells to 70-80% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
-
Stimulation and Lysis:
-
Stimulate the cells with the appropriate neurotrophin (e.g., 50 ng/mL NGF for 10 minutes) to induce Trk phosphorylation. A non-stimulated control should be included.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-protein signals to the total protein signals and the loading control.
-
Analyze the dose-dependent inhibition of Trk phosphorylation by this compound.
-
Mandatory Visualizations
Trk Signaling Pathway
Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.
Biochemical Kinase Inhibition Assay Workflow
References
Application Notes and Protocols for Immunofluorescence Staining of Trk Receptors
These application notes provide a detailed guide for the immunofluorescent detection of Tropomyosin receptor kinase (Trk) receptors in fixed cells and tissues. While the small molecule Trk-IN-13 is a potent inhibitor of Trk kinase activity and a valuable tool for studying receptor signaling, it is not itself a fluorescent probe for imaging. This guide, therefore, focuses on established immunofluorescence protocols using antibodies targeting TrkA, TrkB, and TrkC. The use of this compound as a modulator of Trk receptor activity in conjunction with these protocols is also discussed.
Introduction to Trk Receptors
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases crucial for the development and function of the nervous system.[1][2][3] The family includes three members: TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[4][5] These receptors are activated by neurotrophins, a family of growth factors. The binding of a specific neurotrophin to its corresponding Trk receptor induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[1][6] This activation triggers several downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLC-γ pathways, which regulate neuronal survival, differentiation, growth, and synaptic plasticity.[1][2][3][6][7]
Ligand Specificity of Trk Receptors:
-
TrkA: Preferentially binds Nerve Growth Factor (NGF).[1][4][8]
-
TrkB: Primarily activated by Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4).[1][8]
-
TrkC: The primary ligand is Neurotrophin-3 (NT-3).[8]
Given their significant role in neurobiology and their implication in various cancers, the visualization of Trk receptors within cells and tissues is essential for research and drug development.[5]
The Role of this compound
This compound is a potent and selective inhibitor of the kinase activity of the Trk receptor family.[9] It is a valuable chemical probe for investigating the physiological and pathological roles of Trk signaling. In the context of immunofluorescence studies, this compound can be utilized to:
-
Investigate the effects of signaling inhibition: Researchers can treat cells or tissues with this compound to study how the inhibition of Trk kinase activity affects receptor localization, trafficking, and expression levels.
-
Serve as a negative control: By comparing the staining patterns in the presence and absence of this compound, one can gain insights into the functional consequences of Trk signaling.
Quantitative Data Summary for Immunofluorescence
The following table provides a general overview of recommended starting concentrations and incubation times for antibodies and reagents used in immunofluorescence for Trk receptors. Note: Optimal conditions should be determined empirically for each specific antibody, cell type, and experimental setup.
| Reagent/Step | Concentration/Time | Notes |
| Primary Antibody | 1:100 - 1:1000 dilution | The optimal dilution must be determined by titration. |
| Incubation: 2 hours at RT or Overnight at 4°C | Overnight incubation at 4°C is often recommended to reduce background. | |
| Secondary Antibody | 1:500 - 1:2000 dilution | Should be specific to the host species of the primary antibody. |
| Incubation: 1 hour at RT in the dark | Protect fluorophores from light to prevent photobleaching. | |
| Fixation (4% PFA) | 10-20 minutes at RT | |
| Permeabilization (0.1-0.5% Triton X-100) | 5-15 minutes at RT | Necessary for intracellular targets. May not be required for cell surface staining. |
| Blocking (5% Normal Serum) | 30-60 minutes at RT | Serum should be from the same species as the secondary antibody. |
| Nuclear Counterstain (DAPI) | 1 µg/mL for 5 minutes |
Experimental Protocols
Immunofluorescence Staining of Cultured Cells for Trk Receptors
This protocol outlines the steps for staining Trk receptors in adherent cells grown on coverslips.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody against the target Trk receptor (e.g., anti-TrkA, anti-TrkB, or anti-TrkC)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Culture: Seed cells on sterile coverslips in a petri dish or multi-well plate and culture until the desired confluency is reached.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Fixation: Incubate the cells with 4% PFA for 10-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: For intracellular targets, incubate the cells with Permeabilization Buffer for 5-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the predetermined optimal concentration. Incubate the coverslips with the primary antibody solution for 2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each in the dark.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL) for 5 minutes.
-
Final Wash: Wash the coverslips one final time with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.
Immunofluorescence Staining of Tissue Sections for Trk Receptors
This protocol is for staining Trk receptors in paraffin-embedded or frozen tissue sections.
Materials:
-
Microscope slides with tissue sections
-
Deparaffinization and rehydration solutions (for paraffin sections)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Permeabilization Buffer (0.2% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal goat serum, 0.1% Triton X-100 in PBS)
-
Primary antibody against the target Trk receptor
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Coverslips
Procedure:
-
Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene and a graded series of ethanol to rehydrate the tissue.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., in a microwave or water bath). Allow to cool.
-
Washing: Wash sections with PBS.
-
Permeabilization: Incubate sections with Permeabilization Buffer for 10 minutes.
-
Washing: Wash sections with PBS.
-
Blocking: Apply Blocking Buffer to the sections and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Apply the diluted primary antibody and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash sections three times with PBS.
-
Secondary Antibody Incubation: Apply the diluted secondary antibody and incubate for 1 hour at room temperature in the dark.
-
Washing: Wash sections three times with PBS in the dark.
-
Counterstaining: Apply DAPI for 5-10 minutes.
-
Washing: Wash sections with PBS.
-
Mounting: Mount with antifade medium and a coverslip.
-
Imaging: Image with a fluorescence or confocal microscope.
Visualizations
Trk Receptor Signaling Pathway
Caption: Trk Receptor Signaling Pathways.
Experimental Workflow for Immunofluorescence
Caption: Immunofluorescence Staining Workflow.
References
- 1. Trk receptor - Wikipedia [en.wikipedia.org]
- 2. Trk receptors: roles in neuronal signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 4. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Distinct requirements for TrkB and TrkC signaling in target innervation by sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
how to prevent Trk-IN-13 precipitation in aqueous solutions
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the precipitation of Trk-IN-13 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent inhibitor of Tropomyosin receptor kinases (Trk).[1][2][3] The Trk family includes three receptors (TrkA, TrkB, and TrkC) that are activated by neurotrophins.[4] These receptors play a crucial role in regulating cell survival, proliferation, and differentiation through various signaling pathways.[5][6][7] Due to its inhibitory action, this compound is a valuable tool for studying Trk-related diseases and cellular processes.[1]
Q2: Why does my this compound precipitate when I add it to my aqueous buffer?
Like many small molecule inhibitors, this compound likely has low solubility in aqueous solutions. Precipitation typically occurs when the concentration of the compound exceeds its solubility limit in a given solvent or buffer system. This can be influenced by factors such as pH, temperature, and the presence of other solutes. The issue often arises when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer where the inhibitor is less soluble.
Q3: What is the best solvent for making a stock solution of this compound?
For many kinase inhibitors, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[8] It is advisable to first dissolve this compound in pure DMSO to create a stock solution before diluting it into your experimental medium.[8]
Q4: How should I store my this compound stock solution?
Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability. For in-solvent storage, keeping it at -80°C for up to a year is a common practice.[9]
Troubleshooting Guide
This section addresses specific issues you might encounter with this compound precipitation.
Q: I observed precipitation immediately after diluting my DMSO stock solution into my cell culture medium. What should I do?
A: This is a common issue related to the compound's low aqueous solubility. Here are several steps you can take to troubleshoot this problem:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.
-
Optimize the Dilution Method: Instead of performing serial dilutions, try a single-step dilution of the DMSO stock directly into the final volume of your aqueous buffer while vortexing or stirring.[8] This rapid mixing can sometimes prevent immediate precipitation.
-
Use a Lower Percentage of DMSO: While DMSO is an excellent solvent for the stock, its concentration in the final working solution should be kept low (typically ≤0.5%) as it can be toxic to cells. However, a slight increase in the final DMSO concentration might help improve solubility.
-
Consider Auxiliary Dissolution Methods: Gentle warming of the solution to 37-45°C or brief sonication can help redissolve small amounts of precipitate.[9] However, be cautious with temperature-sensitive compounds.
Below is a workflow to help you troubleshoot precipitation issues.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the standard procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used if necessary to aid dissolution.[9]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Aqueous Working Solution
This protocol describes how to dilute the stock solution into an aqueous buffer or cell culture medium.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed aqueous buffer or cell culture medium
-
Sterile conical tube or beaker
-
Magnetic stirrer or vortex mixer
Procedure:
-
Warm the aqueous buffer or medium to the temperature of your experiment (e.g., 37°C for cell culture).
-
Calculate the volume of the this compound stock solution needed to reach the desired final concentration in your working solution.
-
Place the required volume of the aqueous buffer/medium into a sterile tube.
-
While vigorously stirring or vortexing the buffer, add the calculated volume of the this compound stock solution dropwise. This rapid, one-step dilution is crucial to minimize precipitation.[8]
-
Continue to mix for a few minutes to ensure homogeneity.
-
Use the working solution immediately to prevent the compound from precipitating over time.
Quantitative Data
| Solvent | Expected Solubility | Recommended Use |
| DMSO | High | Primary solvent for stock solutions |
| Ethanol | Moderate to Low | Can be used for some stock solutions, but solubility is often lower than DMSO |
| Methanol | Moderate to Low | Similar to ethanol, may require heating |
| PBS (pH 7.4) | Very Low | Not recommended for stock solutions; the target for working solutions |
| Water | Very Low | Not recommended for initial dissolution |
Trk Signaling Pathway
This compound exerts its effect by inhibiting the Trk family of receptor tyrosine kinases. Understanding the downstream signaling pathways is essential for interpreting experimental results. Neurotrophins bind to Trk receptors, causing them to dimerize and autophosphorylate.[5][7] This activation triggers several key intracellular signaling cascades, including the Ras/MAPK, PI3K/AKT, and PLC-γ pathways, which are critical for neuronal survival and differentiation.[6][7][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 6. Trk Receptors: Roles in Neuronal Signal Transduction* | Annual Reviews [annualreviews.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. TRK-IN-16 | TargetMol [targetmol.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Assessing Trk-IN-13 Cytotoxicity in Control Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the cytotoxicity of Trk-IN-13 in control (non-cancerous) cell lines. The information is presented in a question-and-answer format to directly address common issues and provide clear experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to assess its cytotoxicity in control cell lines?
This compound is a potent inhibitor of Tropomyosin receptor kinases (Trk), a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in cell proliferation, differentiation, and survival.[1] While Trk inhibitors are being developed as anti-cancer therapeutics, it is essential to evaluate their cytotoxic effects on healthy, non-cancerous cells to understand potential off-target effects and establish a therapeutic window. This assessment helps in predicting potential side effects and determining the inhibitor's safety profile.
Q2: Which control cell lines are recommended for testing this compound cytotoxicity?
The choice of control cell line depends on the research context. Here are some commonly used options:
-
Fibroblasts: Human dermal fibroblasts (e.g., CCD-1123Sk) are a good general model for connective tissue toxicity.[2]
-
Epithelial Cells: Human embryonic kidney cells (HEK293) are a widely used, easy-to-transfect cell line for general toxicity screening.
-
Organ-Specific Cell Lines: To investigate potential organ-specific toxicity, consider cell lines from relevant tissues, such as:
-
HepG2: A human liver cell line to assess potential hepatotoxicity.
-
Caco-2: A human colon adenocarcinoma cell line that differentiates into a model of the intestinal barrier.
-
hTERT Gingival Fibroblasts: For studies related to oral administration.[3]
-
Q3: What is a typical concentration range to test for this compound cytotoxicity?
While the specific IC50 of this compound in non-cancerous cells is not widely published, other first-generation Trk inhibitors like Larotrectinib and Entrectinib show potent activity against Trk kinases with IC50 values in the low nanomolar range (1-11 nM) in enzymatic assays and cancer cell lines.[4][5] Therefore, a sensible starting point for cytotoxicity testing in control cell lines would be a broad concentration range spanning from low nanomolar to high micromolar (e.g., 1 nM to 100 µM) to capture the full dose-response curve.
Q4: What is the underlying mechanism of Trk signaling that this compound inhibits?
Trk receptors are activated by neurotrophins, leading to their dimerization and autophosphorylation. This initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation. This compound, as a Trk inhibitor, blocks this initial phosphorylation step, thereby inhibiting these pro-survival signals.
Signaling Pathway Diagram
Caption: Trk signaling pathway and the inhibitory action of this compound.
Troubleshooting Guides
Issue 1: High variability between replicate wells in my cytotoxicity assay.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Use a multichannel pipette carefully and consistently. |
| Pipetting errors | Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate volumes. |
| Edge effects in 96-well plates | Evaporation can be higher in the outer wells. To minimize this, fill the outer wells with sterile PBS or media without cells and use only the inner 60 wells for your experiment. |
| Compound precipitation | Visually inspect the wells after adding this compound. If precipitation is observed, consider using a lower concentration or a different solvent (ensure solvent controls are included). |
Issue 2: My positive control for cytotoxicity is not showing the expected cell death.
| Possible Cause | Troubleshooting Step |
| Ineffective positive control agent | Confirm the concentration and stability of your positive control (e.g., staurosporine, doxorubicin, or Triton X-100 for LDH assays). Prepare fresh solutions if necessary. |
| Incorrect incubation time | The time required for the positive control to induce cell death may differ from your experimental compound. Optimize the incubation time for your specific cell line and positive control. |
| Cell line resistance | Some cell lines may be inherently resistant to certain cytotoxic agents. Consult the literature for a more appropriate positive control for your chosen cell line. |
Issue 3: I am not observing any cytotoxicity with this compound, even at high concentrations.
| Possible Cause | Troubleshooting Step |
| Low Trk expression in control cells | Control cell lines may have low or absent expression of Trk receptors, making them less susceptible to on-target effects of Trk inhibitors. Verify Trk expression levels via Western blot or qPCR if a lack of cytotoxicity is a consistent finding. |
| Compound inactivity | Ensure the this compound is properly stored and handled to maintain its activity. If possible, test its activity in a sensitive cancer cell line known to have a Trk fusion as a positive control for the compound itself. |
| Short incubation time | Cytotoxic effects may take time to manifest. Consider extending the incubation period (e.g., 48 or 72 hours), ensuring to replenish media if necessary to avoid nutrient depletion. |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Read the absorbance at 570 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing lysis buffer, substrate mix, and stop solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and incubate for 24 hours.
-
Add serial dilutions of this compound. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).[7]
-
Incubate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH substrate mix to each well and incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates or T25 flasks
-
This compound stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation
Table 1: Example Data Table for this compound Cytotoxicity (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 95.6 ± 3.8 |
| 1 | 85.3 ± 6.2 |
| 10 | 52.1 ± 7.9 |
| 100 | 15.8 ± 4.3 |
Table 2: Example Data Table for Apoptosis Analysis (Annexin V/PI Assay)
| Concentration (µM) | % Viable Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
| 0 (Vehicle Control) | 95.1 | 2.3 | 1.5 | 1.1 |
| 1 | 88.7 | 6.8 | 2.9 | 1.6 |
| 10 | 45.2 | 35.4 | 12.3 | 7.1 |
| 100 | 10.5 | 50.1 | 28.9 | 10.5 |
Experimental Workflow Diagram
References
- 1. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 2. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. kumc.edu [kumc.edu]
troubleshooting inconsistent results with Trk-IN-13
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Trk-IN-13, a potent inhibitor of Tropomyosin receptor kinase (TRK).[1] Navigate the sections below to address specific issues and optimize your experimental outcomes.
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound in a question-and-answer format.
Question: Why am I seeing significant variability in my IC50 measurements for this compound?
Answer: Inconsistent half-maximal inhibitory concentration (IC50) values can arise from several experimental variables. The IC50 is not an absolute value but is dependent on the specific context of the assay.[2] Factors such as cell culture conditions and the biophysical properties of the compound can significantly influence the outcome.
Key Factors Influencing IC50 Values:
-
Cell Line Integrity: Use cell lines with a consistent passage number and confirm they are free from contamination. Genetic drift can occur in late-passage cells, altering their response to inhibitors.
-
Cell Density: The initial seeding density can affect growth rates and drug sensitivity. Ensure consistent cell seeding across all plates and experiments.
-
Assay Duration: The length of time cells are exposed to this compound can impact the IC50 value. Longer incubation times may result in lower IC50 values. Standardize your incubation period (e.g., 72 hours).
-
Culture Format (2D vs. 3D): Experiments in traditional 2D monolayer cultures often yield lower IC50 values compared to 3D spheroid cultures.[3] This is because 3D models better replicate the tumor microenvironment where drug penetration can be limited.[3]
-
Compound Stability: this compound, like many small molecules, may degrade over time in aqueous media. Prepare fresh dilutions from a frozen stock for each experiment.
-
Assay Readout: The choice of viability assay (e.g., MTT, CellTiter-Glo®, resazurin) can influence results. Ensure the chosen method is linear within your experimental range and is not affected by the inhibitor itself.
Troubleshooting Workflow for IC50 Variability The following workflow can help diagnose the source of inconsistent results.
Question: My results suggest potential off-target effects. How can I investigate this?
Answer: Off-target effects occur when a compound interacts with unintended molecules, which is a known challenge with kinase inhibitors.[4][5] Investigating these effects is crucial for correctly interpreting your results.
Strategies to Identify Off-Target Effects:
-
Kinase Profiling: Screen this compound against a broad panel of kinases. This is the most direct way to identify other kinases that are inhibited by the compound.
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other potent and specific Trk inhibitors (e.g., Larotrectinib, Entrectinib). If the phenotype is consistent across different chemical scaffolds, it is more likely to be an on-target effect.
-
Rescue Experiments: In a cell line dependent on a Trk fusion protein, express a drug-resistant mutant of the Trk kinase. If the cellular phenotype is rescued in the presence of this compound, the effect is on-target.
-
Western Blot Analysis: Confirm that the concentrations of this compound used in your cellular assays are sufficient to inhibit Trk phosphorylation (p-Trk). If a phenotype is observed at concentrations well above those required to inhibit p-Trk, off-target effects should be suspected.
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action for this compound?
Answer: this compound is a potent, small-molecule inhibitor of the Tropomyosin receptor kinase (TRK) family of receptor tyrosine kinases, which includes TrkA, TrkB, and TrkC.[1] In many cancers, chromosomal rearrangements lead to the creation of TRK fusion proteins that are constitutively active, driving tumor growth.[6][7] These oncogenic fusions signal through downstream pathways, primarily the RAS/MAPK and PI3K/AKT pathways, to promote cell proliferation and survival.[8][9] this compound inhibits the kinase activity of TRK proteins, thereby blocking these downstream signals.
Question: How should I properly store and handle this compound?
Answer: Proper storage is critical to maintaining the stability and activity of the compound.
-
Solid Form: Store the lyophilized powder at -20°C for long-term storage.[10]
-
Solvent Stocks: Prepare a high-concentration stock solution (e.g., 10 mM) in a dry solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[10] When preparing to use, allow the aliquot to thaw completely and bring to room temperature before opening the cap to prevent water condensation.
Question: What are appropriate positive and negative controls for my experiments?
Answer:
-
Positive Control (Cell Line): Use a cell line known to harbor an NTRK gene fusion and is sensitive to Trk inhibition (e.g., KM12 colorectal cancer cells, which have a TPM3-NTRK1 fusion).[8]
-
Negative Control (Cell Line): Use a cell line from a similar tissue origin that does not have an NTRK fusion and shows no dependency on Trk signaling.
-
Positive Control (Mechanism): For target engagement assays like Western blotting, stimulate serum-starved cells with a relevant neurotrophin ligand (e.g., NGF for TrkA, BDNF for TrkB) to induce robust Trk phosphorylation.[8] Compare the level of phosphorylation with and without this compound treatment.
Data Presentation
The potency of a Trk inhibitor can vary depending on the specific Trk kinase, the presence of mutations, and the cell line being tested. The table below presents representative IC50 data for TRK-IN-29, a second-generation Trk inhibitor, to illustrate the expected range of activity.
| Target/Cell Line | IC50 (nM) | Notes |
| TrkA (wild-type) | 5 | Potent inhibition of the wild-type kinase. |
| TrkC (wild-type) | 6 | Similar potency against TrkC. |
| TrkA G595R | 9 | Retains activity against a known resistance mutation. |
| TrkA F589L | 0.6 | Highly potent against this specific mutant. |
| TrkA G667C | 18 | Demonstrates activity against another resistance mutation. |
| KM-12 Cells | 0.3 | High antiproliferative activity in a Trk fusion-positive cell line. |
| Data for TRK-IN-29, a related second-generation TRK inhibitor.[10] |
Experimental Protocols
Key Experiment: Western Blot Analysis of Trk Phosphorylation
This protocol describes how to assess the ability of this compound to inhibit ligand-induced Trk phosphorylation in a cellular context.
Materials:
-
Trk-dependent cell line (e.g., harboring an NTRK fusion)
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Complete cell culture medium
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Serum-free medium
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Recombinant neurotrophin (e.g., NGF, BDNF)
-
This compound
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RIPA Lysis Buffer with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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Laemmli sample buffer
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Primary antibodies: anti-phospho-TrkA (Tyr490)/TrkB (Tyr516), anti-total-TrkA/B, anti-Actin or anti-Tubulin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 4-6 hours. This reduces basal kinase activity.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours. Include a DMSO-only vehicle control.
-
Ligand Stimulation: Add the appropriate neurotrophin ligand (e.g., 50 ng/mL NGF) to the medium for 10-15 minutes to induce Trk phosphorylation.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Perform electrophoresis and subsequently transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-Trk) overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.
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Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed for total Trk and a loading control like Actin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OR | Free Full-Text | Utilization of kinase inhibitors as novel therapeutic drug targets: A review [techscience.com]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trk receptor - Wikipedia [en.wikipedia.org]
- 10. TRK-IN-29_TargetMol [targetmol.com]
Technical Support Center: Minimizing Off-Target Effects of Trk-IN-13
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Trk-IN-13 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, ATP-competitive pan-Tropomyosin receptor kinase (Trk) inhibitor. Its primary targets are the three members of the Trk family of receptor tyrosine kinases: TrkA, TrkB, and TrkC.[1] These receptors are crucial for the development and function of the nervous system.[2]
Q2: What are the known downstream signaling pathways of Trk receptors?
Activation of Trk receptors by their neurotrophin ligands (like NGF for TrkA, BDNF for TrkB, and NT-3 for TrkC) triggers the dimerization of the receptors and autophosphorylation of their kinase domains. This leads to the activation of several key downstream signaling cascades, most notably the Ras-MAPK/ERK and the PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[2][3][4][5][6]
Q3: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
Off-target effects occur when a drug or compound binds to and affects molecules other than its intended target. With kinase inhibitors, this is a common concern due to the high degree of structural similarity within the ATP-binding pocket across the human kinome. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or the development of drug resistance.[3]
Q4: Has the specific kinome-wide selectivity of this compound been published?
Troubleshooting Guide: Minimizing and Identifying Off-Target Effects
This guide provides a systematic approach to designing experiments with this compound to minimize and identify potential off-target effects.
Problem 1: Unexplained or unexpected cellular phenotype observed after this compound treatment.
Possible Cause: The observed phenotype may be due to the inhibition of one or more off-target kinases.
Solutions:
-
Dose-Response Curve: The first and most critical step is to perform a dose-response experiment to determine the minimal effective concentration of this compound for inhibiting Trk signaling in your specific cell system. Using the lowest possible effective concentration will minimize the engagement of lower-affinity off-target kinases.
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Use a Structurally Unrelated Trk Inhibitor: As a control, use another well-characterized pan-Trk inhibitor with a different chemical scaffold (e.g., Larotrectinib or Entrectinib). If the observed phenotype is genuinely due to Trk inhibition, it should be reproducible with a different inhibitor. If the phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of a downstream effector of Trk signaling (e.g., a constitutively active form of Akt or MEK). If the phenotype is on-target, this may rescue the effect of this compound.
-
Negative Control Cell Line: Use a cell line that does not express Trk receptors as a negative control. If this compound still produces the same phenotype in these cells, it is a strong indication of an off-target effect.
Problem 2: How to proactively identify potential off-targets of this compound?
Possible Cause: Lack of publicly available kinome scan data for this compound.
Solutions:
-
In Vitro Kinase Profiling: The most direct way to identify off-targets is to perform an in vitro kinase profiling assay. This involves screening this compound against a large panel of purified kinases to determine its inhibitory activity (IC50 values) against each. Commercial services are available for this purpose.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to assess target engagement in a cellular context. By observing the thermal stabilization of proteins upon ligand binding, you can confirm that this compound is engaging TrkA/B/C in your cells. A proteome-wide CETSA approach can also be used to identify off-target binders.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using Western Blot
This protocol outlines how to determine the IC50 of this compound for the inhibition of Trk signaling in a cellular context.
Materials:
-
Cell line expressing Trk receptors
-
This compound
-
Appropriate neurotrophin ligand (e.g., NGF for TrkA)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Trk (e.g., Tyr490/Tyr516), anti-total-Trk, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: The following day, serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Inhibitor Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM). Pre-treat the cells with the different concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate neurotrophin ligand for a short period (e.g., 10-15 minutes) to induce Trk phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein levels. Plot the normalized values against the log of the this compound concentration to determine the IC50.
Protocol 2: Validating an Off-Target Effect by Western Blot
This protocol describes how to validate a potential off-target identified, for example, through a kinase screen. This example assumes a hypothetical off-target kinase "Kinase X" that signals through a known downstream effector "Substrate Y".
Materials:
-
Cell line expressing "Kinase X"
-
This compound
-
A known selective inhibitor for "Kinase X" (as a positive control)
-
Primary antibodies: anti-phospho-Substrate Y, anti-total-Substrate Y
-
Other reagents as listed in Protocol 1.
Procedure:
-
Cell Culture and Treatment: Culture the cells and treat them with:
-
Vehicle (DMSO)
-
This compound (at 1x, 5x, and 10x the IC50 for Trk inhibition)
-
The selective inhibitor for "Kinase X"
-
-
Cell Lysis and Protein Quantification: Follow steps 5 and 6 from Protocol 1.
-
Western Blotting:
-
Perform Western blotting as described in step 7 of Protocol 1.
-
Probe the membrane with antibodies against phospho-Substrate Y and total-Substrate Y.
-
-
Data Analysis: Compare the levels of phospho-Substrate Y across the different treatment conditions. A decrease in phospho-Substrate Y upon treatment with this compound, similar to the effect of the known "Kinase X" inhibitor, would suggest an off-target effect.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. TrkA |
| TrkA | 1 | 1 |
| TrkB | 2 | 2 |
| TrkC | 3 | 3 |
| Off-Target Kinase A | 50 | 50 |
| Off-Target Kinase B | 250 | 250 |
| Off-Target Kinase C | >1000 | >1000 |
Note: This table is a hypothetical representation. Actual values need to be determined experimentally.
Visualizations
Caption: On-target signaling pathway of Trk receptors and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to TRK inhibition mediated by convergent MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Trk-IN-13 Dose-Response Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Trk-IN-13 in dose-response assays. The information is designed to help address specific issues encountered during experimental procedures.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent inhibitor of Tropomyosin receptor kinases (Trk).[1] The Trk family consists of three receptor tyrosine kinases—TrkA, TrkB, and TrkC—that are crucial for the growth, differentiation, and survival of neurons.[2] These receptors are activated by ligands known as neurotrophins.[3] In various cancers, chromosomal rearrangements can lead to the creation of Trk fusion proteins, which are constitutively active and drive tumor growth.[4] this compound functions by blocking the kinase activity of these receptors, thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival, such as the MAPK and PI3K pathways.[2][3]
Caption: Trk signaling pathway and the inhibitory action of this compound.
Q2: Which cell-based assay is recommended for determining the IC50 of this compound?
While tetrazolium-based assays like MTT are common for measuring cell viability, they can be problematic for kinase inhibitors. Some inhibitors interfere with cellular metabolism and the enzymatic reduction of MTT, leading to an over- or underestimation of cytotoxicity.[5][6][7] For example, the kinase inhibitor Imatinib (Gleevec) has been shown to interfere with MTT assays, leading to results inconsistent with other viability methods.[7]
Therefore, a luminescence-based assay that measures intracellular ATP levels, such as CellTiter-Glo®, is highly recommended. These assays are generally less susceptible to compound interference and provide a more direct measure of cell viability, as the level of ATP is a strong indicator of metabolically active cells.[8]
Table 1: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Advantages | Disadvantages & Challenges |
| MTT / XTT | Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[9] | Inexpensive, widely used.[9] | Susceptible to interference from compounds that affect cellular metabolism or redox potential.[5][6][9] Kinase inhibitors can cause misleading results.[7] Requires a solubilization step for the formazan crystals.[10] |
| CellTiter-Glo® (ATP) | Lysis of cells to release ATP, which is used in a luciferase reaction to produce a luminescent signal proportional to the number of viable cells.[8] | High sensitivity, stable signal, and a simple "add-mix-measure" protocol.[11] Less prone to interference from kinase inhibitors.[7] | Higher reagent cost compared to MTT. Luciferase itself can be inhibited by some compounds, though this is less common.[12] |
| Resazurin (alamarBlue®) | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.[10] | Homogeneous assay (no cell lysis), sensitive. | Can be affected by changes in cellular redox state induced by the test compound.[10] |
| Trypan Blue Exclusion | Direct cell counting where viable cells with intact membranes exclude the dye, while non-viable cells take it up. | Direct measurement of cell viability, not dependent on metabolic activity. | Low throughput, subjective, and does not distinguish between quiescent and proliferating cells.[5] |
Q3: What are the most common sources of variability in dose-response assays?
Variability in IC50 values can arise from several factors:
-
Assay Conditions: The concentration of ATP used in biochemical assays is critical, as IC50 values for ATP-competitive inhibitors will increase with higher ATP levels.[13][14]
-
Compound Handling: Poor solubility or stability of this compound in the culture medium can lead to inaccurate effective concentrations.[15][16]
-
Cell Culture Technique: Inconsistent cell seeding density, passage number, and overall cell health can significantly impact results.
-
DMSO Concentration: The final concentration of DMSO (the solvent for the inhibitor) should be kept constant across all wells and typically below 0.5% to avoid solvent-induced toxicity.[12]
Section 2: Troubleshooting Guide
Problem: I am observing high variability between my replicate wells.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution in the microplate wells is a common source of variability.
-
Solution: Ensure you have a homogeneous single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting steps to prevent settling.
-
-
Possible Cause 2: Compound Precipitation. this compound may have limited solubility in aqueous media, causing it to precipitate at higher concentrations.
-
Solution: Visually inspect the wells, especially at the highest concentrations, for any signs of precipitation. Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the assay is consistent and non-toxic to the cells (e.g., <0.5%).[12]
-
-
Possible Cause 3: Edge Effects. Wells on the outer edges of a microplate are prone to evaporation, leading to changes in medium concentration and affecting cell growth.
-
Solution: Avoid using the outermost wells of the plate for experimental data. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.
-
Problem: My IC50 value is significantly different from published values.
-
Possible Cause 1: Assay Interference (MTT/XTT). As detailed in the FAQ, this compound may be altering the metabolic activity of the cells or directly interacting with the tetrazolium dye, leading to inaccurate viability readings.[5][7]
-
Solution: Validate your findings using an orthogonal assay that relies on a different principle, such as an ATP-based assay (CellTiter-Glo®) or direct cell counting.[7]
-
-
Possible Cause 2: Compound Instability. The inhibitor may degrade in the cell culture medium over the incubation period.[15]
-
Solution: Minimize the time the compound is in aqueous solution before being added to cells. Consider the stability of components in your specific culture medium, as some, like cysteine, can impact drug stability.[17]
-
-
Possible Cause 3: Cell Line Differences. The sensitivity to a kinase inhibitor can vary widely between different cell lines due to their unique genetic backgrounds and expression levels of the target kinase.
-
Solution: Ensure you are using the same cell line and that its characteristics (e.g., passage number) are consistent. Confirm the expression and activation status of Trk receptors in your chosen cell line.
-
Problem: My dose-response curve does not have a proper sigmoidal shape or does not plateau.
-
Possible Cause 1: Incorrect Concentration Range. The range of inhibitor concentrations tested may be too narrow or shifted too high or low.
-
Solution: Perform a broad range-finding experiment using half-log or 10-fold serial dilutions to identify the active concentration range. For accurate IC50 determination, the curve should have clear upper and lower plateaus.[13]
-
-
Possible Cause 2: Incomplete Inhibition or Cytotoxicity. At the highest concentrations, the compound may not achieve 100% inhibition, or it may induce non-specific cytotoxicity, causing the curve to drop below zero.
-
Solution: If the curve does not bottom out, you may need to test higher concentrations, but watch for signs of precipitation. If the curve shows >100% inhibition, it may indicate non-specific toxic effects.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trk receptor - Wikipedia [en.wikipedia.org]
- 4. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 6. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellculturedish.com [cellculturedish.com]
- 16. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 17. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of Trk-IN-13
Welcome to the technical support center for Trk-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the in vivo bioavailability of the potent Tropomyosin Receptor Kinase (Trk) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound in our mouse models after oral administration. What are the likely causes?
A1: Low oral bioavailability of kinase inhibitors like this compound is a common challenge and can be attributed to several factors.[1][2][3] These include:
-
Poor Aqueous Solubility: Many kinase inhibitors are highly lipophilic and have low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.[2]
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall and/or liver before it reaches systemic circulation.[1]
-
Efflux by Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the gut lumen.
-
Chemical Instability: The compound may be unstable in the acidic environment of the stomach.
Q2: What are the primary strategies to improve the oral bioavailability of a compound like this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[4][5][6] The most common approaches for kinase inhibitors include:
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the drug to a more soluble amorphous state by dispersing it in a polymer matrix.[7][8]
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents to improve its solubilization in the gastrointestinal tract.[9][10][11][12]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanoscale to increase its surface area and dissolution rate.[4] This includes technologies like liposomes, micelles, and polymeric nanoparticles.[4]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts to the active compound in vivo.
Q3: How do I choose the most suitable bioavailability enhancement strategy for this compound?
A3: The choice of strategy depends on the specific physicochemical properties of this compound (e.g., solubility, permeability, melting point) and the primary reason for its low bioavailability. A systematic approach is recommended:
-
Physicochemical Characterization: Determine the aqueous solubility at different pH values, logP, and solid-state properties (crystalline vs. amorphous).
-
In Vitro Permeability Assays: Use models like Caco-2 cells to assess intestinal permeability and identify if it is an efflux transporter substrate.
-
Formulation Screening: Prepare small-scale batches of different formulations (e.g., ASDs with various polymers, lipid-based systems with different excipients) and evaluate their performance in vitro using dissolution and solubility studies.
-
In Vivo Pharmacokinetic Studies: Test the most promising formulations from in vitro screening in animal models to determine the impact on key pharmacokinetic parameters.
Troubleshooting Guides
Issue 1: High Variability in Plasma Exposure Between Animals
-
Problem: After oral gavage of this compound formulated in a simple suspension (e.g., in 0.5% methylcellulose), you observe significant variability in the plasma concentrations between individual mice.
-
Potential Cause: This is often due to the poor and variable dissolution of the crystalline drug in the gastrointestinal tract. The exact conditions in the gut (e.g., pH, presence of food) can differ slightly between animals, leading to large differences in absorption for a poorly soluble compound.
-
Troubleshooting Steps:
-
Particle Size Reduction: Ensure the particle size of the this compound in the suspension is minimized and consistent. Consider micronization.
-
Switch to a Solubilizing Formulation: Move from a suspension to a formulation that presents the drug in a pre-dissolved state, such as an amorphous solid dispersion or a lipid-based formulation. This will reduce the reliance on in vivo dissolution.
-
Control for Food Effect: Ensure consistent fasting or feeding protocols for all animals in the study, as the presence of food can significantly alter the absorption of lipophilic compounds.
-
Issue 2: Promising In Vitro Dissolution Does Not Translate to In Vivo Exposure
-
Problem: You have developed an amorphous solid dispersion of this compound that shows rapid and complete dissolution in vitro, but the in vivo bioavailability remains low.
-
Potential Cause: While in vitro dissolution is a critical first step, other factors can limit bioavailability in vivo.
-
Troubleshooting Steps:
-
Investigate First-Pass Metabolism: The compound may be rapidly metabolized in the liver. Conduct in vitro metabolism studies using liver microsomes to assess its metabolic stability. If metabolism is high, a prodrug approach to block the metabolic site might be necessary.
-
Assess Permeability and Efflux: Even if dissolved, the drug must be able to cross the intestinal wall. Use in vitro permeability assays (e.g., Caco-2) to determine if this compound has low intrinsic permeability or is a substrate for efflux pumps. Co-dosing with a P-gp inhibitor in preclinical models can help diagnose this issue.
-
Consider In Vivo Precipitation: The supersaturated solution created by the ASD upon dissolution in the gut may be unstable, leading to precipitation of the drug before it can be absorbed. Including precipitation inhibitors in the formulation can help maintain a supersaturated state for a longer duration.
-
Data Presentation
Table 1: Hypothetical In Vivo Pharmacokinetic Parameters of this compound in Different Formulations in Mice (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Suspension (0.5% MC) | 50 ± 25 | 2.0 ± 0.5 | 200 ± 110 | 100 (Reference) |
| Amorphous Solid Dispersion (20% drug in PVP-VA) | 250 ± 90 | 1.0 ± 0.5 | 1200 ± 450 | 600 |
| Lipid-Based Formulation (SEDDS) | 400 ± 150 | 0.5 ± 0.2 | 1800 ± 600 | 900 |
| Nanoparticle Formulation (150 nm) | 600 ± 200 | 0.5 ± 0.2 | 2500 ± 750 | 1250 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Solvent Evaporation
-
Materials:
-
This compound
-
Polymer (e.g., polyvinylpyrrolidone/vinyl acetate copolymer - PVP-VA)
-
Solvent system (e.g., Dichloromethane:Methanol, 1:1 v/v)
-
Rotary evaporator
-
Vacuum oven
-
-
Methodology:
-
Weigh the desired amounts of this compound and the polymer to achieve the target drug loading (e.g., 20% w/w).
-
Dissolve both the drug and the polymer in the solvent system in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Once a solid film is formed, transfer the product to a vacuum oven.
-
Dry the ASD under high vacuum at 40°C for 24-48 hours to remove any residual solvent.
-
The resulting solid can be gently ground into a fine powder for further characterization and in vivo studies.
-
Confirm the amorphous nature of the dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Protocol 2: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS) of this compound
-
Materials:
-
This compound
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Kolliphor RH 40)
-
Co-solvent (e.g., Transcutol HP)
-
-
Methodology:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best excipients.
-
Based on the solubility data, prepare different ratios of oil, surfactant, and co-solvent.
-
Add this compound to the selected excipient mixture and vortex or stir gently with slight warming (if necessary) until the drug is completely dissolved.
-
To evaluate the self-emulsifying properties, add a small amount of the formulation (e.g., 100 µL) to a larger volume of aqueous media (e.g., 100 mL of water) with gentle stirring.
-
A stable and translucent microemulsion should form spontaneously.
-
Characterize the resulting emulsion for droplet size and stability.
-
The final formulation can be filled into capsules for oral administration.
-
Mandatory Visualizations
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: Workflow for improving the bioavailability of this compound.
References
- 1. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. en-cancer.fr [en-cancer.fr]
- 4. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 7. 2023 PharmSci 360 Meeting [aaps2023.eventscribe.net]
- 8. Polymeric Amorphous Solid Dispersions of Dasatinib: Formulation and Ecotoxicological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 11. Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
validating Trk-IN-13 on-target activity in cells
A Comparative Guide to Validating Trk-IN-13 On-Target Activity in Cells
For researchers and drug development professionals, rigorous validation of on-target activity is a critical step in the characterization of any new kinase inhibitor. This guide provides a comparative framework for validating the on-target activity of this compound, a potent pan-Trk inhibitor, in a cellular context.[1] We will explore key experimental approaches and compare the expected outcomes with those of well-established Trk inhibitors, such as Larotrectinib and Entrectinib.
The Trk Signaling Pathway
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in neuronal development, survival, and function.[2][3] Upon binding to their respective neurotrophin ligands (e.g., NGF for TrkA, BDNF for TrkB), Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are pivotal for cell proliferation and survival.[2] In several cancers, chromosomal rearrangements can lead to the expression of Trk fusion proteins, resulting in ligand-independent, constitutive activation of these pathways and driving oncogenesis.[4][5]
Caption: Trk Signaling Pathway and Point of Inhibition.
Comparison of Trk Inhibitors
This compound is a potent inhibitor of Trk kinases.[1] For a comprehensive evaluation, its performance should be benchmarked against other known Trk inhibitors. Larotrectinib is a highly selective Trk inhibitor, while Entrectinib is a multi-kinase inhibitor that also targets ROS1 and ALK.[4][6] The choice of comparator can influence the interpretation of off-target effects.
| Inhibitor | Target Kinases | Key Features |
| This compound | Trk (pan-inhibitor) | Potent Trk inhibitor, research compound.[1] |
| Larotrectinib | TrkA, TrkB, TrkC | First-generation, highly selective, FDA-approved.[4][6] |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | First-generation, multi-kinase inhibitor, FDA-approved.[4][6] |
| Selitrectinib | TrkA, TrkB, TrkC | Second-generation, designed to overcome resistance mutations.[7][8] |
| Repotrectinib | TrkA, TrkB, TrkC, ROS1 | Second-generation, active against resistance mutations.[7][8] |
Experimental Workflow for On-Target Validation
A multi-pronged approach is recommended to robustly validate the on-target activity of this compound. The following workflow outlines a logical sequence of experiments.
Caption: Experimental Workflow for On-Target Activity Validation.
Key Experimental Protocols
Western Blotting for Pathway Inhibition
Objective: To demonstrate that this compound inhibits the phosphorylation of Trk and downstream signaling proteins.
Methodology:
-
Cell Culture and Treatment: Culture a Trk-fusion positive cell line (e.g., KM-12) to 70-80% confluency. Treat cells with varying concentrations of this compound, a positive control (e.g., Larotrectinib), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours).
-
Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies specific for phospho-TrkA (Tyr490)/TrkB (Tyr516), total Trk, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-AKT (Ser473), and total AKT. A loading control like β-actin or GAPDH should also be used.[3][9]
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation.
Expected Outcome: A dose-dependent decrease in the phosphorylation of Trk, ERK, and AKT in cells treated with this compound, similar to the positive control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly confirm that this compound binds to Trk proteins in a cellular environment.[10][11]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures. Ligand-bound proteins are generally more stable at higher temperatures.[11][12]
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble Trk protein at each temperature point using Western blotting or other detection methods like ELISA.[13][14]
-
Data Analysis: Plot the amount of soluble Trk protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[11]
Expected Outcome: A thermal shift, indicating stabilization of the Trk protein, in the presence of this compound. The magnitude of the shift can be compared with other inhibitors to rank binding affinity.
In Vitro Kinase Assay
Objective: To quantify the direct inhibitory activity of this compound on Trk kinase activity.
Methodology:
-
Reaction Setup: In a multi-well plate, combine recombinant Trk enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.
-
Inhibitor Addition: Add a range of concentrations of this compound or control inhibitors.
-
Kinase Reaction: Initiate the reaction by adding a phosphate source, often radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP), and incubate at a controlled temperature.[15][16]
-
Detection of Phosphorylation: Stop the reaction and measure the amount of phosphorylated substrate. This can be done through various methods, including filter-binding assays with scintillation counting or non-radioactive methods like ADP-Glo or LanthaScreen.
-
IC50 Determination: Plot the kinase activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Expected Outcome: this compound will inhibit the phosphorylation of the Trk substrate in a dose-dependent manner, allowing for the calculation of a potent IC50 value.
Summary of Expected On-Target Activity
The following table summarizes the expected outcomes from the validation experiments for this compound, in comparison to a selective (Larotrectinib) and a multi-kinase (Entrectinib) inhibitor.
| Experiment | This compound (Expected) | Larotrectinib (Reference) | Entrectinib (Reference) |
| Western Blot (pTrk) | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
| CETSA (Trk Shift) | Significant thermal shift | Significant thermal shift | Significant thermal shift |
| Kinase Assay (IC50) | Potent (low nM) | Potent (low nM) | Potent (low nM) |
| Off-Target Kinases | To be determined | Minimal | Inhibition of ROS1, ALK |
By following this comprehensive and comparative approach, researchers can confidently validate the on-target activity of this compound and generate the robust data package required for further drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trk (pan) (A7H6R) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. targetedonc.com [targetedonc.com]
- 8. TRK inhibitor activity and resistance in TRK fusion-positive cancers in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
Unveiling the Mechanism: Confirming Trk-IN-13's Inhibition of the PI3K/AKT Pathway
For Immediate Release
This guide provides a comparative analysis of Trk-IN-13 and its potential inhibitory effects on the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. While direct experimental evidence for this compound's action on this specific pathway is not yet published, this document outlines the established link between the parent Tropomyosin receptor kinase (Trk) family and PI3K/AKT signaling. Furthermore, it details the experimental protocols necessary to definitively confirm this mechanism for this compound and presents a comparison with other known Trk inhibitors that have demonstrated effects on this critical cancer-related pathway.
The activation of Trk receptors is known to trigger several downstream signaling cascades, including the PI3K/AKT pathway, which is crucial for cell survival, proliferation, and differentiation.[1][2][3] Inhibition of Trk receptors is therefore expected to lead to a downstream blockade of PI3K/AKT signaling. This principle has been demonstrated for other well-characterized Trk inhibitors such as Larotrectinib and Entrectinib.[4][5][6][7][8] Larotrectinib's anti-tumor activity is associated with the inhibition of the PI3K-AKT pathway.[7] Similarly, Entrectinib has been shown to downregulate PI3K, AKT, and phosphorylated AKT (p-AKT).[4][5][6][8] Given that this compound is a potent Trk inhibitor, it is highly probable that it exerts its effects through a similar mechanism.[9]
To empirically validate the inhibitory effect of this compound on the PI3K/AKT pathway, two key experiments are proposed: a Western blot analysis to measure the phosphorylation status of AKT and a PI3K kinase assay to directly assess the enzymatic activity of PI3K.
Proposed Experiments to Confirm PI3K/AKT Pathway Inhibition by this compound
Western Blot for Phospho-AKT (Ser473) and Total AKT
This experiment will determine if this compound treatment reduces the levels of phosphorylated AKT (p-AKT), a key indicator of pathway activation.
Experimental Workflow:
Caption: Workflow for Western Blot Analysis of AKT Phosphorylation.
Detailed Protocol: A detailed protocol for this experiment can be found in the Appendix.
In Vitro PI3K Kinase Assay
This assay will directly measure the enzymatic activity of PI3K in the presence of this compound to determine if the inhibitor has a direct or indirect effect on PI3K.
Experimental Workflow:
Caption: Workflow for In Vitro PI3K Kinase Assay.
Detailed Protocol: A detailed protocol for this experiment can be found in the Appendix.
Comparative Data of Trk Inhibitors on the PI3K/AKT Pathway
The following table summarizes the known effects of Trk inhibitors on the PI3K/AKT pathway. The data for this compound is hypothetical and represents the expected outcome based on its primary target.
| Inhibitor | Target(s) | Effect on p-AKT | Effect on PI3K Activity | Reference |
| This compound | Trk | Expected Decrease | Expected Decrease (Indirect) | - |
| Larotrectinib | TrkA, TrkB, TrkC | Decrease | Inhibition of downstream signaling | [7] |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | Decrease | Downregulation of PI3K | [4][5][6][8] |
| Buparlisib | Pan-PI3K | Decrease | Direct Inhibition | N/A |
| MK-2206 | AKT | Decrease | No direct effect | N/A |
Signaling Pathway Diagram
The following diagram illustrates the Trk signaling pathway and the central role of the PI3K/AKT cascade, highlighting the expected point of inhibition by this compound.
Caption: Trk Signaling and the PI3K/AKT Pathway.
Conclusion
Based on the known mechanism of the Trk receptor family and the observed effects of other Trk inhibitors, it is strongly hypothesized that this compound will inhibit the PI3K/AKT signaling pathway. The experimental protocols provided in this guide offer a clear path to empirically validate this hypothesis. Confirmation of this mechanism will further solidify the understanding of this compound's mode of action and support its development as a targeted therapeutic agent.
Appendix: Detailed Experimental Protocols
Western Blot Protocol for Phospho-AKT (Ser473)
-
Cell Culture and Treatment: Plate a suitable cancer cell line with known Trk activation (e.g., a cell line with an NTRK fusion) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 24 hours). Include a positive control (e.g., growth factor stimulation) and a negative control (vehicle).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Normalize protein amounts for each sample and prepare with Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT (as a loading control) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal.
In Vitro PI3K Kinase Assay Protocol
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT). Prepare a stock solution of PI3K enzyme and its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2). Prepare serial dilutions of this compound.
-
Reaction Setup: In a 96-well plate, add the PI3K enzyme, this compound dilutions (or vehicle control), and the reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and PIP2 to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphatidylinositol-3,4,5-trisphosphate (PIP3) produced. This can be done using a variety of methods, such as a competitive ELISA or a fluorescence-based assay that utilizes a PIP3-binding protein.
-
Data Analysis: Measure the signal from each well. Plot the percentage of PI3K activity against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Entrectinib can induce nerve cell damage by inhibiting PI3K-AKT and TGF-β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Entrectinib can induce nerve cell damage by inhibiting PI3K-AKT and TGF-β signaling pathways [frontiersin.org]
- 6. Entrectinib can induce nerve cell damage by inhibiting PI3K-AKT and TGF-β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Entrectinib Induces Apoptosis and Inhibits the Epithelial-Mesenchymal Transition in Gastric Cancer with NTRK Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: Validating Trk-IN-13 Target Engagement with CRISPR vs. Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor reaches and binds to its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of CRISPR-based methodologies against established biophysical techniques for validating the target engagement of Trk-IN-13, a potent inhibitor of Tropomyosin receptor kinase (Trk) family proteins.
This compound is a key tool for studying the roles of TrkA, TrkB, and TrkC in various cellular processes and disease models. Accurate validation of its target engagement is paramount to ensure that observed phenotypic effects are a direct result of Trk inhibition and not due to off-target activities.[1][2] This guide will delve into the experimental protocols, data presentation, and comparative advantages of using CRISPR-Cas9 for target validation alongside the widely-used Cellular Thermal Shift Assay (CETSA).
Quantitative Data Summary
| Feature | CRISPR-Cas9 Knockout | Cellular Thermal Shift Assay (CETSA) |
| Principle | Genetic ablation of the target protein to assess loss of drug efficacy. | Ligand-induced thermal stabilization of the target protein.[3][4][5] |
| Readout | Phenotypic change (e.g., cell viability, signaling pathway activity). | Change in protein melting temperature (Tm) or aggregation temperature (Tagg).[3][4] |
| Confirmation of Direct Binding | Indirect (Infers binding from loss of effect). | Direct (Measures biophysical interaction).[3] |
| Throughput | Low to medium (requires generation and validation of knockout cell lines). | High-throughput variations (HT-CETSA) are available.[6][7] |
| In vivo Applicability | Yes (generation of knockout organisms). | Yes (can be performed on tissue samples).[8] |
| Potential for Off-Target Analysis | Can be used to investigate off-target effects by creating knockouts of putative off-target proteins. | Proteome-wide versions (TPP) can identify off-target binding.[9] |
| Experimental Time | Longer (weeks to months for cell line generation). | Shorter (days). |
| Required Reagents | Cas9 nuclease, guide RNAs, vectors, cell culture reagents. | Specific antibodies for Western blot or mass spectrometry equipment.[4][9] |
Visualizing the Approaches
To better understand the conceptual differences between these validation methods, the following diagrams illustrate their respective workflows.
Caption: Workflow for CRISPR-based target validation.
Caption: Workflow for the Cellular Thermal Shift Assay.
The Underlying Biology: Trk Signaling Pathway
This compound is designed to inhibit the kinase activity of Trk receptors. Upon binding of their neurotrophin ligands, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades that are crucial for neuronal survival and differentiation, but can also drive cancer progression when dysregulated.[10][11] Understanding this pathway is key to interpreting the results of target validation studies.
Caption: Simplified Trk signaling pathway.
Detailed Experimental Protocols
CRISPR-Cas9 Mediated Knockout for Target Validation of this compound
This protocol describes the generation of a TrkA (encoded by the NTRK1 gene) knockout cell line to validate the on-target activity of this compound. The same principle can be applied to NTRK2 (TrkB) and NTRK3 (TrkC).
1. Guide RNA (gRNA) Design and Vector Construction:
-
Design two to three gRNAs targeting an early exon of the NTRK1 gene using a publicly available design tool. To minimize off-target effects, select gRNAs with high specificity scores.[12][13]
-
Synthesize and clone the gRNAs into a Cas9 expression vector (e.g., lentiCRISPRv2) according to the manufacturer's protocol.[14]
2. Cell Line Transfection and Selection:
-
Transfect the chosen host cell line (e.g., a neuroblastoma cell line with known TrkA expression) with the gRNA/Cas9 vector using a suitable transfection reagent or electroporation.
-
Two days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin for lentiCRISPRv2).
3. Single-Cell Cloning and Expansion:
-
After selection, perform serial dilution or use fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates.[15][16]
-
Expand the resulting colonies into larger culture vessels.
4. Knockout Validation:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Amplify the targeted region by PCR and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).[15][16] A T7 Endonuclease I assay can also be used as a preliminary screen.[15]
-
Protein Expression Analysis: Perform Western blotting on cell lysates from potential knockout clones using an antibody specific for TrkA to confirm the absence of the protein.
5. Phenotypic Assay:
-
Plate wild-type (WT) and validated NTRK1 knockout (KO) cells at the same density.
-
Treat both cell lines with a dose range of this compound.
-
After a suitable incubation period (e.g., 72 hours), assess cell viability using a method such as the CellTiter-Glo® assay.
-
Expected Outcome: The WT cells should show a dose-dependent decrease in viability upon treatment with this compound, while the KO cells should be significantly less sensitive to the compound, demonstrating that the drug's effect is dependent on the presence of its target.
Cellular Thermal Shift Assay (CETSA) for this compound
This protocol outlines the steps for performing a CETSA to directly measure the binding of this compound to Trk proteins in intact cells.
1. Cell Culture and Treatment:
-
Culture cells known to express the target Trk isoform to a sufficient density.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
2. Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.
3. Lysis and Separation of Soluble and Aggregated Proteins:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
4. Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the amount of soluble Trk protein at each temperature point using Western blotting with a specific anti-Trk antibody.
5. Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble Trk protein as a function of temperature for both the vehicle- and this compound-treated samples.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition.
-
Expected Outcome: The binding of this compound to the Trk protein should increase its thermal stability, resulting in a shift to a higher Tm in the drug-treated sample compared to the vehicle control. This thermal shift is direct evidence of target engagement.[3][4][5]
Comparison of Methodologies
CRISPR: The Genetic Gold Standard for Target Validation
The use of CRISPR-Cas9 to knock out a target gene provides the most definitive evidence for the on-target dependency of a drug's effect.[17] By removing the target protein entirely, any observed loss of the drug's efficacy can be directly attributed to the absence of its intended molecular partner. This method is particularly powerful for validating phenotypic outcomes of drug treatment.
However, the generation of stable knockout cell lines is a time-consuming process.[15] Furthermore, potential off-target effects of the CRISPR-Cas9 system itself need to be considered and controlled for.[12][13]
CETSA: A Direct Measure of Target Binding
The Cellular Thermal Shift Assay offers a more direct and often faster method to confirm target engagement.[3][4] It provides biophysical evidence of the drug binding to its target in a cellular context, which is a significant advantage. High-throughput versions of CETSA have been developed, allowing for the screening of multiple compounds or conditions simultaneously.[6][7]
A key limitation of CETSA is that not all ligand binding events result in a measurable change in protein thermal stability, which can lead to false negatives.[18] Additionally, the standard Western blot-based readout can be low-throughput and semi-quantitative.[5]
Conclusion
Both CRISPR-Cas9 and CETSA are powerful techniques for validating the target engagement of this compound. The choice of method will depend on the specific research question, available resources, and desired throughput.
-
For definitive validation of a drug's on-target phenotypic effect , CRISPR-mediated knockout is the gold standard.
-
For rapid and direct confirmation of target binding in a cellular environment , CETSA and its high-throughput variants are excellent choices.
For a comprehensive target validation strategy, employing both CRISPR and CETSA can provide orthogonal evidence, strengthening the confidence in the on-target activity of this compound and providing a solid foundation for further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. (PDF) Off-Target Alterations Drive Resistance to TRK [research.amanote.com]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uniprot.org [uniprot.org]
- 12. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.addgene.org [blog.addgene.org]
- 14. researchgate.net [researchgate.net]
- 15. genemedi.net [genemedi.net]
- 16. researchgate.net [researchgate.net]
- 17. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]
- 18. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Proper Disposal Procedures for Trk-IN-13: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Trk-IN-13, a potent Tropomyosin receptor kinase (Trk) inhibitor. Adherence to these procedures is critical for personnel safety and environmental protection.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from a closely related compound, TRK-IN-12, indicates that this compound should be handled with care. TRK-IN-12 is classified as harmful if swallowed and very toxic to aquatic life. Therefore, it is crucial to prevent its release into the environment. The following procedures are based on this information and general best practices for handling and disposing of kinase inhibitors.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE).
Recommended PPE:
| Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
In case of exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
Step-by-Step Disposal Protocol
All waste containing this compound must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.
-
Contaminated materials such as pipette tips, tubes, and gloves should be collected in a dedicated, sealed plastic bag or container labeled "Hazardous Waste: this compound."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled waste container.
-
The container should be made of a material compatible with the solvent used.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. The safety data for TRK-IN-12 indicates incompatibility with strong acids/alkalis and strong oxidizing/reducing agents.
-
2. Decontamination of Labware:
-
Glassware and other reusable lab equipment that have come into contact with this compound should be decontaminated before washing.
-
Rinse the contaminated surfaces with a suitable solvent (e.g., ethanol or isopropanol) and collect the rinse as liquid hazardous waste.
-
After the initial solvent rinse, wash the labware thoroughly with soap and water.
3. Final Disposal:
-
All collected this compound waste (solid and liquid) must be disposed of through an approved hazardous waste disposal facility.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
Ensure all waste containers are properly labeled with the contents, associated hazards, and accumulation start date.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of this compound waste.
Trk Signaling Pathway Inhibition
This compound is an inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). These receptors are activated by neurotrophins and play a crucial role in cell survival, proliferation, and differentiation. In cancer, chromosomal rearrangements can lead to TRK fusion proteins with constitutive kinase activity, driving tumor growth. Trk inhibitors block this activity, thereby inhibiting downstream signaling pathways.
The diagram below illustrates the primary signaling pathways downstream of Trk receptors that are inhibited by compounds like this compound.
Caption: Inhibition of Trk receptor signaling pathways by this compound.
By providing this essential safety and procedural information, we aim to foster a culture of safety and responsibility in the laboratory, ensuring that groundbreaking research can be conducted without compromising the well-being of researchers or the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
